molecular formula C18H15N B1596525 4-(Diphenylmethyl)pyridine CAS No. 3678-72-6

4-(Diphenylmethyl)pyridine

Cat. No. B1596525
CAS RN: 3678-72-6
M. Wt: 245.3 g/mol
InChI Key: ZWLWOTHDIGRTNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Diphenylmethyl)pyridine can involve various methods. One approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step process yields intermediate pyrrolidine derivatives, which eventually lead to the formation of the target compound .


Molecular Structure Analysis

The compound’s molecular formula is C18H15N . It contains a pyridine ring with a diphenylmethyl group attached at the 4-position. The non-planarity of the pyridine ring due to sp3-hybridization contributes to its unique properties .


Chemical Reactions Analysis

4-(Diphenylmethyl)pyridine can participate in various chemical reactions, including nucleophilic and electrophilic substitutions. Its local anesthetic effects and affinity for kappa-opioid receptors make it interesting for medicinal applications .


Physical And Chemical Properties Analysis

  • Safety : It is considered hazardous, causing skin irritation, eye damage, and respiratory irritation. Proper protective measures are essential when handling this compound .

Scientific Research Applications

NMR Analysis and Asymmetric Transformations

4-(Diphenylmethyl)pyridine derivatives, such as (S)-2-(diphenylmethyl)pyrrolidine, have been utilized as chiral solvating agents for NMR analysis of chiral compounds. This compound is useful for carboxylic acids and some secondary alcohols. Additionally, its derivatives show potential as ligands for asymmetric transformations (Bailey, O'Hagan, & Tavaslı, 1997).

Photoinduced C(sp3)–H Bonds Pyridination

The direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been achieved using benzophenone and 4-cyanopyridine. This method is especially effective at benzylic C(sp3)–H bonds and is significant for constructing biologically active and functional molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Organic Light-Emitting Diodes (OLEDs)

Functional pyrene–pyridine-integrated materials, such as 2,6-diphenyl-4-(pyren-1-yl)pyridine, have been developed for use in organic light-emitting diodes (OLEDs). These materials demonstrate stable performance with low-efficiency roll-off, making them highly suitable for OLED applications (Kumar et al., 2021).

Epoxidation Reactions Catalysis

Substituted pyridines, including 4-pyridine derivatives, have been studied for their role in catalyzing epoxidation reactions. These compounds can stabilize the catalytic system and accelerate epoxidation, making them valuable in chemical synthesis (Wang & Espenson, 1998).

Nonlinear Optical Crystals

Research has shown that certain pyridine derivatives, such as 3-methyl-4-nitropyridine-1-oxide, can be used in nonlinear optical crystals. These compounds are efficient due to their high conjugation, charge transfer, and molecular asymmetry, and are significantin crystal growth and manipulation of crystal point group structures (Zyss, Chemla, & Nicoud, 1981).

Fluorescence and Hydrogen-Bonding Interactions

Pyridine-functionalized polymers, like 2,4,6-triphenyl pyridine-functionalized polytyrosine, show strong emission and interesting photophysical characteristics. These compounds exhibit solvatochromic effects and aggregation-induced emission, useful in materials science for developing novel optical materials (Mohamed et al., 2015).

Chemosensors Development

Pyridine derivatives have been employed in the development of chemosensors. For example, fluorescent poly(pyridine-imide) acid can act as an “off–on” fluorescent switcher for acids, making it useful in various sensing applications (Wang et al., 2008).

Coordination Chemistry

Pyridine-based ligands, such as 4-bis(pyrid-2-ylmethyl)aminomethyl-2,6-bis(pyrazol-1-yl)pyridine, have been studied for their coordination chemistry with metal ions. These compounds demonstrate potential for creating complex metal-ligand structures useful in various chemical processes (Tovee et al., 2010).

Detection of Metal Ions

Certain pyridine derivatives serve as effective fluorescent probes for metal ion detection. These compounds can be used for the nanomolar detection of metals like Cu2+, showcasing their potential in environmental monitoring and analytical chemistry (García, Romero, & Portilla, 2019).

Photocatalytic Degradation Studies

Pyridine derivatives, including 4-substituted pyridines, have been studied for their role in photocatalytic degradation processes, particularly in water treatment and environmental remediation applications (Maillard-Dupuy et al., 1994).

Future Directions

Research on pyridine derivatives continues to explore their pharmacological potential. Investigating their bioactivity, ion recognition abilities, and structure-activity relationships will guide the design of new compounds with diverse biological profiles .

properties

IUPAC Name

4-benzhydrylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWOTHDIGRTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063128
Record name 4-Benzhydrylpyridine
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Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Diphenylmethyl)pyridine

CAS RN

3678-72-6
Record name Diphenyl-4-pyridylmethane
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Record name Pyridine, 4-(diphenylmethyl)-
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Record name 4-(Diphenylmethyl)pyridine
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Record name Pyridine, 4-(diphenylmethyl)-
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Record name 4-(Diphenylmethyl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 99 g (0.379 mole) of diphenyl-4-pyridyl-methanol, 50 ml of conc. hydrochloric acid, 200 ml of 57% hydroiodic acid and 200 ml of glacial acetic acid was refluxed for 41/2 hr and then was stirred at room temperature for 12 hr. The reaction mixture was poured over ice and was made basic with 50% sodium hydroxide. An aqueous solution of sodium thiosulfate was added, and the mixture was extracted with methylene chloride. The methylene chloride solution was dried over magnesium sulfate and the solvent was removed in vacuo. The residue was recrystallized from a mixture of methylene chloride-ether-hexane to give two crops of crystalline solids: Crop I, 40.87 g (44.0%), m.p. 124-126; Crop II, 25.38 g (27.3%), m.p. 123-125. Analysis of the mixture of the Crops I and II was as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Kobayashi, Y Matsuura, E Kotani… - The Journal of …, 1993 - jstage.jst.go.jp
… Namely, 4-diphenylmethyl pyridine induced P450 2B1/2.4-Benzylpyridine induced both P450 2B1/2 and P450 1A1/2. 4-Cyclohexylmethylpyridine and 4-tent-butylpyridine …
Number of citations: 37 www.jstage.jst.go.jp
Y KOBAYASHI, T YAMAMOTO, E OKUI, E KOTANI… - Eisei kagaku, 1996 - jstage.jst.go.jp
The effects of variously subsituted pyridine and imidazole compounds and some of their chlorinated derivatives on the induction of hepatic microsomal heme oxygenase (HO) and …
Number of citations: 6 www.jstage.jst.go.jp
CA Maiyanoff, GW Caldwell… - Organic Mass …, 1988 - Wiley Online Library
Fragment–molecule (F + M) adduct ions of a variety of heterocyclic systems have been observed in positive methane chemical ionization spectra at relatively low sample concentrations, …
E Filbeck, S Cremer, MCF Jansen… - … A European Journal, 2023 - Wiley Online Library
… Next, we inspected reaction between the ditriflato-diborane 2 and two equivalents of 4-diphenylmethyl-pyridine. NMR experiments indicate quantitative product formation. The final …
M Yoichi, K Eiichi, I Toshihiro, F Teruo, T Seisho… - Biochemical …, 1991 - Elsevier
We investigated the structure-activity relationship in the induction of hepatic microsomal cytochrome P450 by clotrimazole and its structurally related compounds. For this purpose, we …
Number of citations: 40 www.sciencedirect.com
VJ Traynelis, K Yamauchi… - Journal of the American …, 1974 - ACS Publications
Results A series of 4-alkylpyridines, either available commercially or prepared according to the literature, were converted by 30% H2O2 into the corresponding TV-oxides: 4-diphenyl-…
Number of citations: 16 pubs.acs.org
JJ Eisch, CA Kovacs, P Chobe… - The Journal of Organic …, 1987 - ACS Publications
Results Preparation of the/3,/3-Diphenyl-/?-(2-pyridyl)-and d,/J-Diphenyl-/5-(4-pyridyl) ethyl Substrates for Re-arrangement. It was hoped that boththe 2-and 4-(2-chloro-1, 1-…
Number of citations: 0 pubs.acs.org
R Puttreddy - 2013 - ir.canterbury.ac.nz
Chapter 1 gives a brief introduction to metallosupramolecular chemistry, silver(I) chemistry and the synthesis and coordination chemistry of pyridine mono-, di- and tri-N-oxides. Chapter …
Number of citations: 0 ir.canterbury.ac.nz
T Niwa - 2009 - repository.kulib.kyoto-u.ac.jp
Transition-metal-catalyzed cleavage of carbon-carbon bonds is not only scientifically challenging but also potentially useful in organic synthesis. 1 Among the bond-breaking reactions, …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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